molecular formula C22H21ClN2O2 B3372290 [4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid CAS No. 885276-96-0

[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid

Cat. No.: B3372290
CAS No.: 885276-96-0
M. Wt: 380.9 g/mol
InChI Key: BOEKPKYQMHQNEN-UHFFFAOYSA-N
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Description

[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid is a piperazine-based acetic acid derivative featuring a 4-chlorophenyl substituent on the piperazine ring and a naphthalen-2-yl group attached to the acetic acid backbone. This compound is cataloged under CAS numbers 885276-96-0 (ABChem) and 885276-78-8 (CymitQuimica) . It is structurally related to antihistamine intermediates, such as cetirizine derivatives, but lacks the diphenylmethyl moiety present in those drugs . The synthesis of such compounds typically involves nucleophilic substitution or condensation reactions, as seen in related piperazine-acetic acid derivatives .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-2-naphthalen-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-19-7-9-20(10-8-19)24-11-13-25(14-12-24)21(22(26)27)18-6-5-16-3-1-2-4-17(16)15-18/h1-10,15,21H,11-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEKPKYQMHQNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC4=CC=CC=C4C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of 4-chloroaniline with ethylene glycol to form 4-(4-chlorophenyl)piperazine.

    Naphthalene Derivative Preparation: Separately, 2-naphthylacetic acid is prepared through the Friedel-Crafts acylation of naphthalene with chloroacetic acid.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the naphthalene derivative under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

The compound has been primarily investigated for its potential as an antipsychotic agent. It operates through mechanisms involving the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Key Findings :

  • Antipsychotic Activity : In preclinical studies, compounds with similar structures have shown efficacy in reducing symptoms of schizophrenia and bipolar disorder by acting as serotonin receptor antagonists .
  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Analgesic Properties

Preliminary studies suggest that [4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid may possess analgesic effects. Its interaction with pain pathways could provide insights into developing new pain management therapies.

Case Studies :

  • A study demonstrated that derivatives of this compound significantly reduced pain responses in animal models, indicating a potential pathway for developing new analgesics .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has garnered attention, particularly in conditions characterized by chronic inflammation.

Research Insights :

  • Various studies have reported that compounds with similar piperazine structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also reduce inflammation markers in clinical settings .

Data Tables

Application AreaMechanism of ActionPotential Benefits
AntipsychoticSerotonin/Dopamine modulationReduction of psychotic symptoms
AnalgesicInteraction with pain pathwaysEffective pain management
Anti-inflammatoryInhibition of pro-inflammatory cytokinesManagement of chronic inflammatory conditions

Mechanism of Action

The mechanism of action of [4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the naphthalene ring can intercalate with DNA, affecting gene expression. The chloro-substituted phenyl group can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Modifications

The compound’s analogs primarily differ in two regions:

Piperazine ring substituents : Replacement of the 4-chlorophenyl group with other aryl/halogenated groups.

Acetic acid backbone : Substitution of the naphthalen-2-yl group with other aromatic or heteroaromatic systems.

Table 1: Structural Analogs and Their Modifications
Compound Name Piperazine Substituent Acetic Acid Substituent Molecular Formula Molar Mass (g/mol) CAS Number Source
Target Compound 4-Chlorophenyl Naphthalen-2-yl C₂₂H₂₁ClN₂O₂ 388.87 885276-96-0
[4-(4-Fluorophenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid 4-Fluorophenyl Naphthalen-2-yl C₂₂H₂₁FN₂O₂ 372.42 885276-78-8
2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)acetic acid 4-Chlorophenyl Pyridin-3-yl C₁₇H₁₇ClN₃O₂ 330.79 885276-88-0
2-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(thiophen-2-yl)acetic acid 4-Chlorophenyl Thiophen-2-yl C₁₆H₁₆ClN₂O₂S 350.83 885276-90-4
Cetirizine acetic acid 4-[(4-Chlorophenyl)(phenyl)methyl] Phenyl C₁₉H₂₁ClN₂O₂ 344.84 113740-61-7
[4-(4-Chloro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid 4-Chlorophenyl p-Tolyl C₁₉H₂₁ClN₂O₂ 344.84 885276-86-8

Impact of Substituents on Physicochemical Properties

  • Chlorophenyl vs. Fluorophenyl : The fluorophenyl analog (CAS 885276-78-8) has a lower molar mass (372.42 vs. 388.87 g/mol) due to fluorine’s lower atomic weight compared to chlorine. Fluorine’s electronegativity may enhance metabolic stability, while chlorine’s larger size could increase lipophilicity .
  • Naphthyl vs. Pyridyl/Thiophenyl: Replacing the naphthyl group with pyridin-3-yl reduces molar mass (330.79 vs. Thiophen-2-yl substitution adds sulfur, which may influence redox properties .
  • Benzyl vs. Naphthyl : Cetirizine acetic acid (CAS 113740-61-7) features a diphenylmethyl group, increasing steric bulk and likely enhancing receptor binding affinity compared to the naphthyl variant .

Biological Activity

[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid, commonly referred to by its CAS number 885276-96-0, is a chemical compound with potential therapeutic applications. Its structure consists of a piperazine ring linked to a naphthalene moiety, which is substituted with a chloro group. This compound's biological activity has been explored in various studies, highlighting its pharmacological properties and potential uses in medicine.

  • Molecular Formula : C22H21ClN2O2
  • Molecular Weight : 380.87 g/mol
  • CAS Number : 885276-96-0

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial activity. For instance, studies involving piperazine derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant inhibitory effects.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Piperazine Derivative AStaphylococcus aureus12.5 µg/mL
Piperazine Derivative BEscherichia coli25 µg/mL
Piperazine Derivative CPseudomonas aeruginosa50 µg/mL

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that analogs of piperazine can inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases.

Case Studies and Research Findings

  • Study on Piperazine Derivatives : A comparative study on various piperazine derivatives highlighted the structure-activity relationship (SAR) that influences their biological efficacy. The presence of electron-withdrawing groups like chlorine significantly enhances antimicrobial potency against certain pathogens .
  • In Vivo Efficacy : In animal models, related compounds have shown promise in reducing inflammation and pain associated with conditions like arthritis. These findings suggest that this compound may possess similar therapeutic effects .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors involved in inflammatory pathways, although detailed mechanisms for this specific compound remain to be elucidated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid
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[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid

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